2-Aminocyclohexanone

Catalog No.
S1905135
CAS No.
22374-48-7
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminocyclohexanone

CAS Number

22374-48-7

Product Name

2-Aminocyclohexanone

IUPAC Name

2-aminocyclohexan-1-one

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c7-5-3-1-2-4-6(5)8/h5H,1-4,7H2

InChI Key

KMLPEYHLAKSCGX-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)N

Canonical SMILES

C1CCC(=O)C(C1)N

2-Aminocyclohexanone is a cyclic α-amino ketone that serves as a bifunctional building block in advanced organic synthesis and pharmaceutical development. Featuring both a nucleophilic primary amine and an electrophilic ketone on a six-membered aliphatic ring, it is structurally primed for condensation, annulation, and biomimetic dimerization reactions. In procurement contexts, the free base (CAS 22374-48-7) is recognized for its tendency to spontaneously self-condense into pyrazine derivatives at room temperature . Consequently, while the free base is strictly required for studying spontaneous biomimetic assemblies, industrial workflows often procure its hydrochloride salt (CAS 6946-05-0) to ensure bench stability, generating the active free base in situ when required for complex heterocycle synthesis [1].

Substituting 2-aminocyclohexanone with generic aliphatic ketones or alternative ring sizes fundamentally alters the trajectory of annulation and dimerization reactions. Unlike unfunctionalized cyclohexanone, which requires multi-step oxidation to yield functionalized carbazoles, 2-aminocyclohexanone acts as a direct precursor in Fischer indole syntheses, utilizing the amine as a directing and leaving group to form 1-oxo-1,2,3,4-tetrahydrocarbazoles in a single pot [1]. Furthermore, substituting it with the five-membered analog, 2-aminocyclopentanone, completely abrogates the ability to form phenazine (6-6-6 fused) architectures during biomimetic dimerization, yielding incompatible cyclopentapyrazine cores instead . For quorum sensing modulation, the specific six-membered ring geometry is strictly required to effectively antagonize LasR receptors, a property lost when using acyclic homoserine lactone analogs [2].

Direct Access to 1-Oxo-1,2,3,4-tetrahydrocarbazoles

In the synthesis of complex carbazole alkaloids, the choice of starting ketone dictates the required step count. Reacting 2-aminocyclohexanone with phenylhydrazines under mild acidic conditions directly yields 1-oxo-1,2,3,4-tetrahydrocarbazoles via a tandem Fischer indolization and hydrolysis pathway [1]. In contrast, using a baseline unfunctionalized cyclohexanone yields standard 1,2,3,4-tetrahydrocarbazole, requiring subsequent oxidation steps to install the critical 1-oxo moiety. By utilizing 2-aminocyclohexanone, chemists achieve the oxidized carbazole core in a single operation, reducing process time and reagent overhead [1].

Evidence DimensionSynthetic steps to 1-oxo-1,2,3,4-tetrahydrocarbazole
Target Compound Data1 step (one-pot tandem reaction)
Comparator Or BaselineUnfunctionalized cyclohexanone (requires ≥2 steps: indolization + oxidation)
Quantified DifferenceElimination of secondary oxidation steps
ConditionsPhenylhydrazine hydrochloride, mild acidic media (e.g., glacial acetic acid)

Procuring 2-aminocyclohexanone streamlines the synthesis of biologically active indolo[2,3-a]carbazoles by bypassing intermediate isolation and oxidation steps.

Spontaneous Assembly of the Phenazine Core

2-Aminocyclohexanone possesses a quantified propensity for spontaneous intermolecular dimerization, making it a highly specific biomimetic precursor. When exposed to air, the free base undergoes facile self-condensation and oxidation to form tetrasubstituted pyrazines (octahydrophenazines), which are directly oxidizable to natural products like phenazine-1,6-dicarboxylic acid (PDC) . If a buyer were to substitute 2-aminocyclopentanone, the resulting dimerization would yield a 5-6-5 fused cyclopentapyrazine system, which cannot be converted into the 6-6-6 phenazine core required for PDC or phenazine-based redox actuators .

Evidence DimensionFused ring system generated upon dimerization
Target Compound Data6-6-6 phenazine core (octahydrophenazine)
Comparator Or Baseline2-Aminocyclopentanone (yields 5-6-5 cyclopentapyrazine core)
Quantified Difference100% structural divergence in the resulting tricyclic core
ConditionsAir oxidation, room temperature dimerization

This compound is strictly required for the biomimetic synthesis of phenazine-derived natural products and redox-responsive molecular switches.

Handling Stability and Reactivity Control

The procurement of 2-aminocyclohexanone requires careful consideration of its physical form. The free base (CAS 22374-48-7) is highly reactive and prone to rapid self-condensation into dihydropyrazines, resulting in a limited shelf life at standard ambient conditions . For industrial and extended laboratory storage, the hydrochloride salt (CAS 6946-05-0) is the benchmark comparator, offering long-term bench stability by protonating the amine and preventing nucleophilic attack on the carbonyl [1]. Buyers must procure the free base only when immediate, spontaneous dimerization is desired; otherwise, procuring the salt and performing in situ neutralization is the mandatory processable route[1].

Evidence DimensionSpontaneous self-condensation rate at room temperature
Target Compound DataFree base (CAS 22374-48-7) (Rapid dimerization / limited shelf life)
Comparator Or BaselineHydrochloride salt (CAS 6946-05-0) (Bench-stable, no spontaneous dimerization)
Quantified DifferenceTransition from unstable reactive intermediate to stable storable reagent
ConditionsAmbient storage and handling

Dictates the procurement form; the hydrochloride salt is required for inventory stability, while the free base is selected for immediate biomimetic self-assembly.

LasR Antagonism in Pseudomonas aeruginosa

In the development of anti-biofilm agents, the 2-aminocyclohexanone scaffold has demonstrated antagonistic activity against the LasR quorum-sensing receptor in Pseudomonas aeruginosa [1]. While natural N-acyl homoserine lactones (AHLs) like OdHL act as strong agonists that trigger virulence factor expression, substituting the lactone ring with a 2-aminocyclohexanone moiety converts the molecule into a competitive antagonist. This structural modification successfully jams bacterial communication networks without exerting the bactericidal pressure that drives antibiotic resistance [1].

Evidence DimensionLasR receptor modulation
Target Compound Data2-aminocyclohexanone derivatives (LasR antagonists)
Comparator Or BaselineNatural OdHL (N-3-oxo-dodecanoyl-L-homoserine lactone) (LasR agonist)
Quantified DifferenceReversal of receptor activation (agonist to antagonist)
ConditionsPseudomonas aeruginosa biofilm formation assays

Provides a validated, procurement-ready scaffold for pharmaceutical researchers developing non-bactericidal treatments for drug-resistant bacterial infections.

Synthesis of Indolo[2,3-a]carbazole Alkaloids

2-Aminocyclohexanone is a direct precursor for one-pot Fischer indole syntheses, allowing rapid access to the 1-oxo-1,2,3,4-tetrahydrocarbazole core found in biologically active natural products like staurosporine and rebeccamycin [1].

Biomimetic Production of Phenazine Derivatives

Essential for researchers synthesizing phenazine-1,6-dicarboxylic acid (PDC) and redox-responsive phenazine oligomers, where the free base's spontaneous dimerization is a required mechanistic step .

Development of Anti-Biofilm Therapeutics

Serves as a core structural motif for synthesizing LasR antagonists that inhibit quorum sensing and biofilm formation in Pseudomonas aeruginosa without inducing antibiotic resistance [2].

XLogP3

-0.1

Dates

Last modified: 08-16-2023

Explore Compound Types